molecular formula C17H17FN4OS B11141405 2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide

2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11141405
M. Wt: 344.4 g/mol
InChI Key: JMQYSRNNNJRWIV-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 5-fluoro-1H-indole and 1,3-thiazole derivatives. These intermediates are then coupled under specific conditions to form the final compound.

  • Step 1: Synthesis of 5-fluoro-1H-indole

      Reagents: Fluorobenzene, aniline, and a suitable catalyst.

      Conditions: High temperature and pressure, often in the presence of a palladium catalyst.

  • Step 2: Formation of 1,3-thiazole

      Reagents: Thiourea and α-haloketone.

      Conditions: Reflux in ethanol or another suitable solvent.

  • Step 3: Coupling Reaction

      Reagents: 5-fluoro-1H-indole, 1,3-thiazole derivative, and cyclopropylamine.

      Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its indole moiety is particularly significant due to its presence in many biologically active molecules.

Medicine

In medicinal chemistry, 2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The cyclopropylamino group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylamino)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
  • 2-(cyclopropylamino)-N-[2-(5-bromo-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide
  • 2-(cyclopropylamino)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide

Uniqueness

The presence of the fluorine atom in 2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, metabolic stability, and biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C17H17FN4OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-(cyclopropylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H17FN4OS/c18-11-1-4-14-13(7-11)10(8-20-14)5-6-19-16(23)15-9-24-17(22-15)21-12-2-3-12/h1,4,7-9,12,20H,2-3,5-6H2,(H,19,23)(H,21,22)

InChI Key

JMQYSRNNNJRWIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CS2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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